N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)leucine
Description
Synthesis Analysis
The synthesis of similar compounds often involves multiple steps, starting from basic heterocyclic precursors. For instance, a related compound, methyl (2-amino-5-(benzylthio)thiazolo[4,5-d]pyrimidin-7-yl)-d-leucinate, was synthesized from 6-amino-2-mercaptopyrimidin-4-ol, showcasing a complex multi-step process with yields ranging from 4% to 7% over five to six steps (Gao et al., 2017). Such processes highlight the intricate steps involved in synthesizing benzothieno pyrimidin derivatives, likely applicable to the synthesis of N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)leucine.
Molecular Structure Analysis
The molecular structure of closely related compounds has been determined using various techniques, including X-ray crystallography. For example, the crystal and molecular structure of 7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4[3H]one was thoroughly analyzed, revealing details about its crystalline form and intermolecular interactions (Ziaulla et al., 2012).
Chemical Reactions and Properties
The chemical reactivity and properties of benzothieno pyrimidin derivatives involve a variety of interactions and potential for synthesis of novel compounds. For example, reactions of N-(5,6-dihydro[1]benzothiepino[5,4-d]pyrimidin-4-yl)amidines with hydroxylamine hydrochloride under basic conditions demonstrated unusual cyclization products, highlighting the unique chemical reactivity of these compounds (Zhang et al., 1999).
Physical Properties Analysis
While specific physical properties of N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)leucine are not detailed in available literature, the physical properties of similar compounds, such as solubility, crystalline structure, and melting points, can be inferred from studies like the crystal structure analysis of related molecules. These properties are crucial for understanding the compound's behavior in various environments and potential applications.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group behavior, are key to understanding the potential applications and reactions of N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)leucine. The literature on related compounds suggests a range of reactivities and potential for modification, as seen in the synthesis and characterization of benzothieno pyrimidine derivatives with antimicrobial activities (Soliman et al., 2009).
properties
IUPAC Name |
4-methyl-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylamino)pentanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S/c1-9(2)7-11(16(20)21)19-14-13-10-5-3-4-6-12(10)22-15(13)18-8-17-14/h8-9,11H,3-7H2,1-2H3,(H,20,21)(H,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWVCOSWLUPQJFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC1=C2C3=C(CCCC3)SC2=NC=N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylamino)pentanoic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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